"5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine" chemical properties
"5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine" chemical properties
Executive Summary
5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine represents a high-value heterocyclic scaffold in modern medicinal chemistry. Belonging to the "privileged" class of imidazo[1,2-a]pyridines, this specific derivative combines three distinct reactive centers—an electrophilic C3 position, a halogenated C5 position, and a reducible nitro group—making it an ideal intermediate for Diversity-Oriented Synthesis (DOS).
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and orthogonal functionalization strategies. It is designed for researchers optimizing lead compounds for kinase inhibition, anti-infective therapy, and GABAergic modulation.
Structural Analysis & Physicochemical Properties[1][2][3]
The molecule features a fused 5,6-bicyclic system. The bridgehead nitrogen (N4) imparts unique electronic properties, creating a dipole that influences both solubility and reactivity.
Key Molecular Descriptors
| Property | Value / Prediction | Significance |
| Molecular Formula | C₁₃H₈BrN₃O₂ | Core stoichiometry. |
| Molecular Weight | 318.13 g/mol | Fragment-like space; suitable for further decoration. |
| LogP (Predicted) | ~3.2 - 3.5 | Moderate lipophilicity; likely requires polar handles for bioavailability. |
| Topological Polar Surface Area (TPSA) | ~60 Ų | Good membrane permeability potential (<140 Ų). |
| H-Bond Donors / Acceptors | 0 / 4 | Lack of donors suggests good passive transport; nitro group is a key acceptor. |
| Melting Point | 210–215 °C (Predicted*) | High crystallinity expected due to π-stacking of the planar nitro-aryl system. |
*Note: Melting point is estimated based on structural analogs (e.g., 2-(4-nitrophenyl)imidazo[1,2-a]pyridine).
Electronic Distribution
The imidazo[1,2-a]pyridine ring is electron-rich at the C3 position, making it susceptible to electrophilic aromatic substitution. Conversely, the C5 position (bearing the bromine) is electronically deactivated relative to the C3, but highly activated for oxidative addition by transition metals (Pd, Cu) due to the adjacent bridgehead nitrogen.
Synthetic Protocol: Validated Construction
The most robust route to 5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine is the condensation of 2-amino-6-bromopyridine with 2-bromo-4'-nitroacetophenone . This cyclization is a variation of the Hantzsch synthesis.
Reaction Mechanism
The reaction proceeds via an initial nucleophilic attack by the ring nitrogen of the pyridine (the most nucleophilic site) onto the
Figure 1: Mechanism of the condensation reaction yielding the imidazo[1,2-a]pyridine core.
Step-by-Step Experimental Procedure
Reagents:
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2-Amino-6-bromopyridine (1.0 equiv)
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2-Bromo-4'-nitroacetophenone (1.0 equiv)
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Sodium Bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (1.2 equiv)
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Solvent: Ethanol (EtOH) or Acetone
Protocol:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-amino-6-bromopyridine in 50 mL of absolute ethanol.
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Addition: Add 10 mmol of 2-bromo-4'-nitroacetophenone in a single portion.
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Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show the consumption of starting materials and the appearance of a fluorescent spot.
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Neutralization: Cool the reaction mixture to room temperature. A precipitate (the hydrobromide salt) may form. Add solid NaHCO₃ (12 mmol) and stir for 30 minutes to liberate the free base.
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Isolation: Pour the mixture into 200 mL of ice-cold water. Stir vigorously for 15 minutes.
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Filtration: Collect the resulting yellow/orange solid by vacuum filtration. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).
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Purification: Recrystallize from Ethanol/DMF (9:1) to obtain the pure title compound as yellow needles.
Orthogonal Reactivity & Functionalization
This scaffold is a "chemical chameleon," offering three distinct sites for diversification. Understanding the reactivity order is crucial for library design.
Figure 2: Orthogonal reactivity map. The C5-Br allows for carbon-carbon bond formation, while the nitro group serves as a masked amine.
C5-Bromine: Cross-Coupling Gateway
The bromine at position 5 is sterically sensitive but highly reactive under Pd-catalysis.
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Suzuki-Miyaura Coupling: Use Pd(dppf)Cl₂ and K₂CO₃ in Dioxane/Water to couple aryl boronic acids. This is the primary method to extend the scaffold's lipophilic reach.
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Buchwald-Hartwig Amination: The C5 position is ideal for introducing solubilizing amine tails (e.g., morpholine, piperazine) using Pd₂(dba)₃ and BINAP.
Nitro Group: The "Masked" Amine
The 4-nitrophenyl group is rarely the final desired motif due to toxicity concerns (nitroaromatics). It is typically reduced to the aniline using Iron powder/NH₄Cl or H₂/Pd-C .
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Utility: The resulting aniline can be converted into amides, ureas, or sulfonamides, which are classic pharmacophores in kinase inhibitors (e.g., interacting with the hinge region or DFG motif).
C3-H: Direct Functionalization
The C3 position is the most electron-rich site on the ring.
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Halogenation: NIS or NBS can install an iodine or bromine atom at C3, allowing for a second cross-coupling reaction (sequential double coupling).
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Formylation: Vilsmeier-Haack reaction yields the C3-aldehyde.
Medicinal Chemistry Applications
The 2-aryl-imidazo[1,2-a]pyridine core is a bioisostere of the indole and purine systems.
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Kinase Inhibition: The scaffold mimics the adenine ring of ATP. The 5-position substituents often project into the solvent-exposed region or the gatekeeper pocket of kinases (e.g., p38 MAP kinase, CDK).
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Anti-Infectives: Derivatives of this class have shown potent activity against Mycobacterium tuberculosis (QcrB inhibitors).
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GABA-A Receptor Ligands: While Zolpidem uses the imidazo[1,2-a]pyridine core, it is substituted at the 3-position. The 2-aryl-5-bromo analogs are often explored for subtype-selective modulation.
References
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Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link
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Gudmundsson, K. S., et al. "Synthesis of imidazo[1,2-a]pyridines via a copper-catalyzed cyclization." Organic Letters, 2003. Link
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Goel, R., et al. "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activity." Mini-Reviews in Medicinal Chemistry, 2016. Link
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Sigma-Aldrich. "5-Bromoimidazo[1,2-a]pyridine Product Specification." Link
